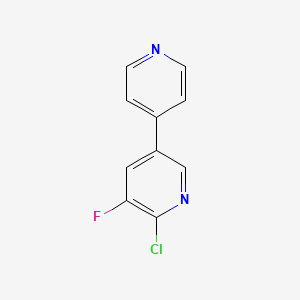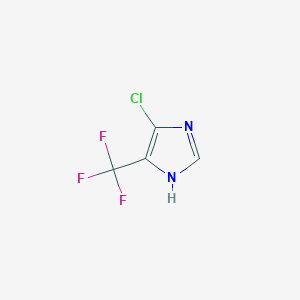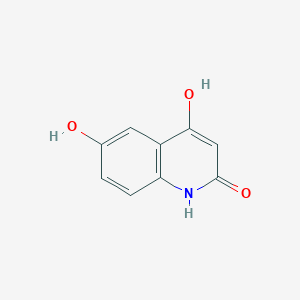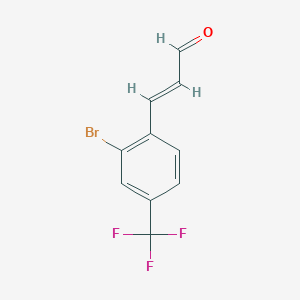
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-bromo-4-(trifluoromethyl)benzaldehyde with an appropriate acrylating agent under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the benzaldehyde derivative reacts with an acrylating agent such as acrolein in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium catalysts, amines, thiols, and appropriate solvents like toluene or dimethylformamide.
Major Products Formed
Oxidation: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Bromo-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The presence of the bromo and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)phenylacetic acid
Uniqueness
3-(2-Bromo-4-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the bromo and trifluoromethyl groups enhances its potential for various chemical transformations and applications in different fields. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives with tailored properties.
Propiedades
Fórmula molecular |
C10H6BrF3O |
|---|---|
Peso molecular |
279.05 g/mol |
Nombre IUPAC |
(E)-3-[2-bromo-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
Clave InChI |
GERVMIVEJNVXEL-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(F)(F)F)Br)/C=C/C=O |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Br)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


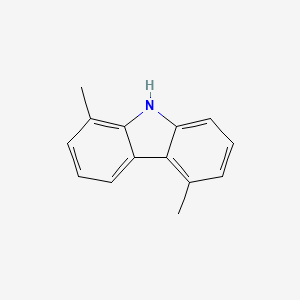
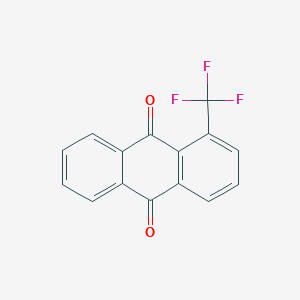


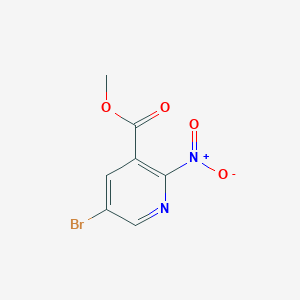
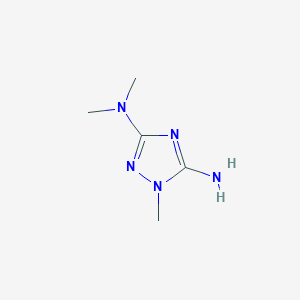
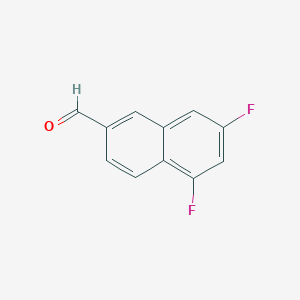
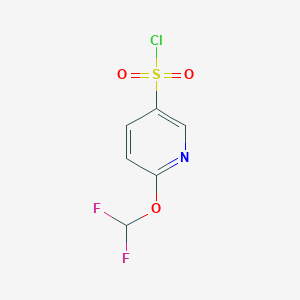
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
